(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
623934-86-1 |
|---|---|
Molecular Formula |
C29H27N3O3S2 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H27N3O3S2/c1-19(2)18-35-25-12-11-21(14-20(25)3)27-22(16-32(30-27)23-8-5-4-6-9-23)15-26-28(33)31(29(36)37-26)17-24-10-7-13-34-24/h4-16,19H,17-18H2,1-3H3/b26-15- |
InChI Key |
XJLPGQQWLCRVLE-YSMPRRRNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Aldehyde Intermediate
The aldehyde component, 3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is prepared separately. This involves:
-
Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones.
-
Functionalization : Introduction of the 4-isobutoxy-3-methylphenyl group via Ullmann coupling or nucleophilic aromatic substitution, followed by formylation at the 4-position using Vilsmeier-Haack conditions.
Condensation Reaction
The preformed thiazolidin-4-one (DKI36 analogue) reacts with the pyrazole aldehyde in glacial acetic acid, catalyzed by piperidine and sodium acetate. Microwave irradiation (100–120°C, 150–300 W) significantly improves yield (72–96%) and reduces reaction time compared to conventional heating. The Z-configuration at the 5-methylene bond is favored due to thermodynamic control, as confirmed by NOESY experiments.
Optimization and Stereochemical Control
Microwave-Assisted Synthesis
Microwave reactors (e.g., Monowave® 300) enable precise temperature and power control, minimizing side reactions. For example, irradiating a mixture of thiazolidin-4-one, aldehyde, piperidine (0.1 eq), and acetic acid (6.6 eq) at 120°C for 30 minutes yields the target compound in >90% purity.
Solvent and Catalyst Screening
Optimal conditions use glacial acetic acid as both solvent and proton donor, with piperidine facilitating enolate formation. Substituting acetic acid with ethanol or dichloromethane reduces yield by 20–40%, underscoring the solvent’s role in stabilizing intermediates.
Characterization and Analytical Data
Post-synthesis, the compound is characterized via:
-
1H/13C NMR : Key signals include δ 7.8–8.2 ppm (pyrazole protons), δ 6.3–6.7 ppm (furan protons), and a singlet at δ 5.2 ppm (methylene group).
-
HRMS : Molecular ion peak at m/z 553.1512 [M+H]+ aligns with the theoretical mass.
-
X-ray Crystallography (if available): Confirms the Z-geometry and planar thiazolidinone ring.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|---|
| Conventional | Reflux, AcOH, piperidine | 62–75 | 6–8 | 85–90 |
| Microwave | 120°C, 300 W, AcOH | 88–96 | 0.5 | 92–98 |
Microwave synthesis outperforms traditional methods in efficiency and yield, attributed to uniform heating and accelerated kinetics.
Challenges and Troubleshooting
-
Low Yields in Aldehyde Synthesis : Impurities in the pyrazole aldehyde can derail condensation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
-
Isomerization Risks : Prolonged heating may induce E/Z isomerization. Short reaction times and low temperatures preserve the Z-form.
Industrial and Environmental Considerations
Scale-up protocols recommend continuous-flow microwave reactors to maintain efficiency. Green chemistry principles are adhered to by recycling acetic acid and employing biodegradable bases like piperidine .
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone ring can be reduced to thiazolidines.
Substitution: The pyrazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like halogens (Br2, Cl2) or nitro groups (NO2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiazolidines and related reduced forms.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of thiazolidinone can modulate various signaling pathways involved in cancer progression, making them promising candidates for anticancer drug development .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In vitro studies have reported efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Pesticide Development
Thiazolidinone derivatives are being explored for their use in agrochemicals. The compound's ability to inhibit specific enzymes in pests can lead to effective pest control strategies without harming beneficial insects. Studies have suggested that its application can reduce the need for traditional pesticides, promoting environmentally friendly agricultural practices .
Plant Growth Regulation
There is ongoing research into the use of this compound as a plant growth regulator. Initial findings indicate that it may enhance growth rates and resistance to environmental stressors in certain crops, potentially increasing agricultural yields .
Polymer Synthesis
The unique chemical structure of (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has implications in material science, particularly in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research is being conducted on incorporating this compound into polymer matrices to improve their performance characteristics .
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of thiazolidinone derivatives, including the compound discussed. The results indicated a significant reduction in cell viability in various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated.
Case Study 2: Agricultural Efficacy
In a field trial assessing the effectiveness of thiazolidinone-based pesticides, researchers found that crops treated with this compound exhibited a marked decrease in pest populations compared to untreated controls. This study highlights the potential for developing sustainable pest management solutions.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazol-4-ylmethylene Family
Compound 3 : (4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Key Differences: Replaces the thiazolidinone core with a pyrazolone ring. Substitutes isobutoxy-3-methylphenyl with a thiomethylphenyl group.
- Synthesis : Adapted from Dorofeeva et al., using a similar base-mediated condensation but differing in substituent reactivity .
- Implications : The thiomethyl group may enhance metabolic stability compared to the target compound’s isobutoxy group .
Title Compound in : 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline
- Key Differences: Pyrazoline core instead of thiazolidinone. Nitrophenyl and thienyl groups introduce strong electron-withdrawing effects.
- Structural Analysis: X-ray crystallography and DFT studies reveal planar geometry, contrasting with the non-planar thiazolidinone in the target compound .
Functional Analogues in Medicinal Chemistry
Pyrazole-Aniline Derivative () : 3-(4-Toluidino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one
Thiazolidinone-Based Derivatives
General Thiazolidinone Pharmacophores :
Comparative Data Table
Biological Activity
The compound (5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, supported by relevant research findings and data.
Overview of Thiazolidinone Compounds
Thiazolidinones are characterized by their heterocyclic structure, which allows for various modifications that can enhance their pharmacological properties. These compounds have been reported to exhibit a wide range of biological activities, including:
The specific structure of this compound suggests potential interactions with various biological targets. The presence of the thiazolidinone ring combined with a pyrazole moiety enhances its ability to interact with enzymes and receptors involved in disease processes.
Key Biological Activities
- Anticancer Activity :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolidinone derivatives, providing insights into their mechanisms and efficacy:
Q & A
Q. Table: Substituent Effects on Regioselectivity
| Substituent | Position Favored | Yield (%) | Reference |
|---|---|---|---|
| -O-iBu | C4 | 60 | |
| -NO₂ | C3 | 45 |
Advanced: How are data contradictions resolved in crystallographic vs. spectroscopic analyses?
Methodological Answer:
- Multi-Method Validation: Cross-validate X-ray data (e.g., WinGX ) with solid-state NMR or Raman spectroscopy.
- Temperature-Dependent Studies: Perform variable-temperature XRD to detect phase transitions or dynamic disorder .
- DFT Refinement: Optimize crystallographic models using computational data to reconcile bond-length discrepancies .
Advanced: What computational approaches predict bioactivity or binding modes?
Methodological Answer:
- Molecular Docking (AutoDock/Vina): Screen against targets like COX-2 or kinases using the pyrazole-thiazolidinone scaffold .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER .
Advanced: How is polymorph screening conducted for this compound?
Methodological Answer:
Solvent Evaporation: Recrystallize from DMF/EtOH or THF/water mixtures.
Thermal Analysis (DSC/TGA): Identify melting points and phase transitions.
High-Throughput XRD: Use SHELXTL to compare unit-cell parameters across 10+ solvent systems.
Basic: What are the key challenges in purifying this compound?
Methodological Answer:
- HPLC Conditions: Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA; monitor at 254 nm .
- Recrystallization: Optimize solvent polarity (e.g., DMF for high solubility, ethanol for slow crystallization) .
Advanced: How is regioselectivity in Knoevenagel condensation validated?
Methodological Answer:
- NOESY NMR: Detect spatial proximity between pyrazole protons and the methylene group.
- Single-Crystal XRD: Unambiguously assign the Z-configuration of the methylene group .
Advanced: What in vitro assays assess bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
